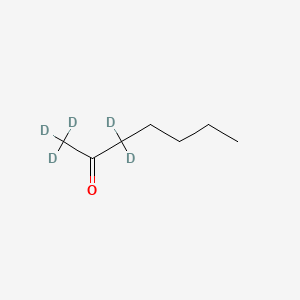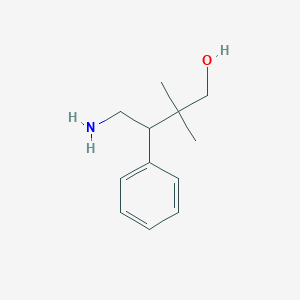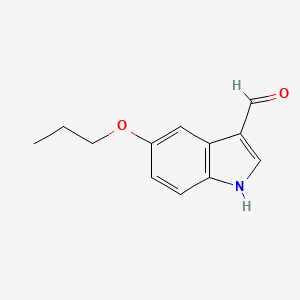
2-Heptanone-1,1,1,3,3-D5
Overview
Description
2-Heptanone-1,1,1,3,3-D5 is a deuterated form of 2-heptanone, a ketone with a seven-carbon chain. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone-1,1,1,3,3-D5 typically involves the deuteration of 2-heptanone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The product is then purified through distillation or chromatography to achieve the desired chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Heptanone-1,1,1,3,3-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Heptanone-1,1,1,3,3-D5 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules during chemical reactions.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Heptanone-1,1,1,3,3-D5 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to track the compound through various chemical and biological processes. This isotopic labeling helps in identifying molecular targets and pathways involved in the reactions .
Comparison with Similar Compounds
2-Heptanone-1,1,1,3,3-D5 can be compared with other deuterated ketones and non-deuterated analogs:
Properties
IUPAC Name |
1,1,1,3,3-pentadeuterioheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3/i2D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSNJVOTSVZJV-QKLSXCJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)


![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)
![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

